2-[3-(Dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 3-(prop-2-en-1-yloxy)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with chromene-2,3-dione under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the prop-2-en-1-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The exact mechanism of action of 2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: shares structural similarities with other chromeno[2,3-c]pyrrole derivatives.
N-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H-pyrrole-2,3-dione: is another related compound with similar functional groups.
Uniqueness
The uniqueness of 2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of a chromeno[2,3-c]pyrrole core with a dimethylamino and prop-2-en-1-yloxy substituent, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H26N2O4 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H26N2O4/c1-4-15-30-18-10-7-9-17(16-18)22-21-23(28)19-11-5-6-12-20(19)31-24(21)25(29)27(22)14-8-13-26(2)3/h4-7,9-12,16,22H,1,8,13-15H2,2-3H3 |
InChI Key |
AWDIDFRSAWZOCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC=C |
Origin of Product |
United States |
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